(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
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Overview
Description
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate (2-(Pyrrolidin-1-yl)pyridine). This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and can act as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(2-(Pyrrolidin-1-yl)pyridine): Lacks the methanamine group, making it less versatile in certain reactions.
(2-(Piperidin-1-yl)pyridin-4-yl)methanamine: Similar structure but with a piperidine ring instead of pyrrolidine, which can affect its chemical reactivity and biological activity.
Uniqueness
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is unique due to the presence of both pyrrolidine and methanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQNNKKUNFIND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585474 |
Source
|
Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-38-0 |
Source
|
Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(1-PYRROLIDINYL)-4-PYRIDINYL]METHANAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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